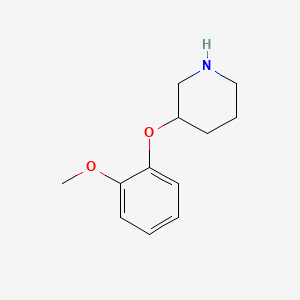
3-(2-Méthoxyphénoxy)pipéridine
Vue d'ensemble
Description
“3-(2-Methoxyphenoxy)piperidine” is a compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(2-Methoxyphenoxy)piperidine”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenoxy)piperidine” includes a piperidine ring attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10 .Chemical Reactions Analysis
Piperidine derivatives, including “3-(2-Methoxyphenoxy)piperidine”, are involved in various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“3-(2-Methoxyphenoxy)piperidine” is a liquid at room temperature .Applications De Recherche Scientifique
Propriétés chimiques
“3-(2-Méthoxyphénoxy)pipéridine” est un composé chimique avec le numéro CAS : 902837-27-8 . Il a une masse moléculaire de 207,27 . Le composé est généralement stocké à température ambiante et a une forme physique liquide .
Synthèse des dérivés de la pipéridine
Les pipéridines, y compris “this compound”, sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de médicaments, ainsi que dans les alcaloïdes . Le composé peut être impliqué dans des réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .
Applications pharmaceutiques
Les composés contenant de la pipéridine, tels que “this compound”, représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Plus de 7000 articles liés à la pipéridine ont été publiés au cours des cinq dernières années , ce qui indique l'importance de ces composés dans la recherche pharmaceutique. Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Amélioration de la fonction cognitive
Bien qu'il n'y ait pas de recherches spécifiques disponibles sur “this compound” dans ce contexte, une étude sur un composé similaire, FG-7080, a montré un potentiel dans l'amélioration des déficits cognitifs causés par une dysfonction cholinergique chez le rat. Cela suggère des applications possibles de “this compound” pour traiter les troubles liés à la mémoire.
Mécanisme D'action
Target of Action
This compound belongs to the piperidine family, which is a significant synthetic fragment for designing drugs
Mode of Action
Piperidine derivatives are known to interact with various biological targets, affecting cellular processes . More detailed studies are required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Piperidines, including “3-(2-Methoxyphenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Analyse Biochimique
Biochemical Properties
3-(2-Methoxyphenoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions involves the binding of 3-(2-Methoxyphenoxy)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-(2-Methoxyphenoxy)piperidine can interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .
Cellular Effects
3-(2-Methoxyphenoxy)piperidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as NF-κB and PI3K/Akt, which are essential for cell survival and proliferation . Furthermore, 3-(2-Methoxyphenoxy)piperidine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Methoxyphenoxy)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, 3-(2-Methoxyphenoxy)piperidine can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methoxyphenoxy)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Methoxyphenoxy)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(2-Methoxyphenoxy)piperidine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyphenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, 3-(2-Methoxyphenoxy)piperidine can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
3-(2-Methoxyphenoxy)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and glutamine synthetase-like proteins, which play crucial roles in its metabolism . The compound undergoes various biochemical transformations, including hydroxylation and glutamylation, which are essential for its degradation and elimination from the body . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of 3-(2-Methoxyphenoxy)piperidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, 3-(2-Methoxyphenoxy)piperidine can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can significantly impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 3-(2-Methoxyphenoxy)piperidine is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(2-Methoxyphenoxy)piperidine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-(2-Methoxyphenoxy)piperidine can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSMVKBNRCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647898 | |
| Record name | 3-(2-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-27-8 | |
| Record name | 3-(2-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyphenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


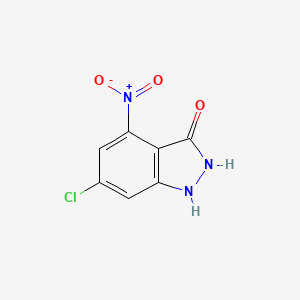
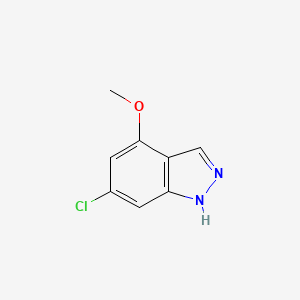

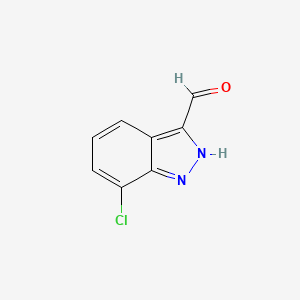
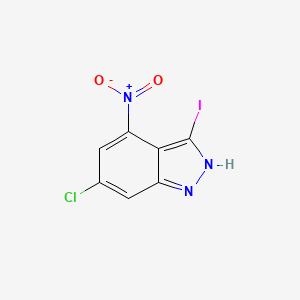
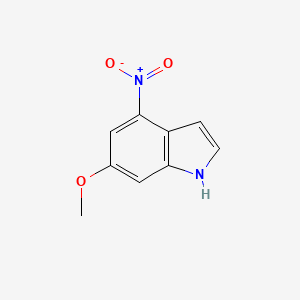
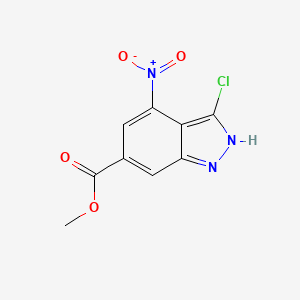

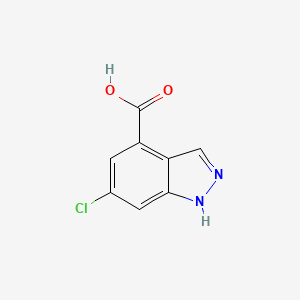
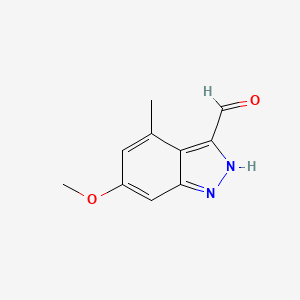
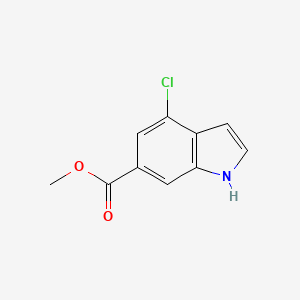
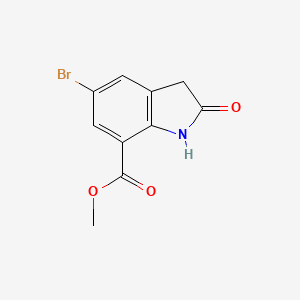
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
